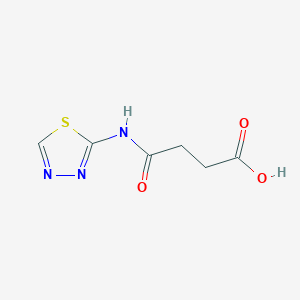

4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3S/c10-4(1-2-5(11)12)8-6-9-7-3-13-6/h3H,1-2H2,(H,11,12)(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLCXMIWSXYXNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405558 |

Source

|

| Record name | 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26861-97-2 |

Source

|

| Record name | 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid, a heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. The document details a robust and efficient two-step synthetic pathway, commencing with the preparation of the crucial precursor, 2-amino-1,3,4-thiadiazole, followed by its acylation with succinic anhydride. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental protocol but also a thorough discussion of the underlying chemical principles and the significance of the 1,3,4-thiadiazole scaffold in medicinal chemistry.

Introduction: The Significance of the 1,3,4-Thiadiazole Moiety in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This five-membered heterocyclic system, containing two nitrogen atoms and one sulfur atom, is a versatile pharmacophore that has been incorporated into a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4]

The unique electronic and structural features of the 1,3,4-thiadiazole nucleus contribute to its ability to interact with various biological targets. The presence of the sulfur atom enhances lipophilicity, which can improve membrane permeability and bioavailability. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with enzymes and receptors.

The target molecule of this guide, this compound, combines the biologically active 1,3,4-thiadiazole core with a butanoic acid side chain. This structural combination holds potential for the development of novel therapeutic agents, with the carboxylic acid group offering a handle for further molecular modifications or for modulating the compound's pharmacokinetic properties.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be logically approached through a two-step sequence. A retrosynthetic analysis reveals that the target molecule can be disconnected at the amide bond, leading to two key starting materials: 2-amino-1,3,4-thiadiazole and succinic anhydride.

Caption: Retrosynthetic analysis of the target compound.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials. The synthesis of 2-amino-1,3,4-thiadiazole from thiosemicarbazide is a well-established reaction, and the subsequent acylation with succinic anhydride is a straightforward and high-yielding transformation.

Experimental Protocols

Synthesis of 2-Amino-1,3,4-thiadiazole (Precursor)

The synthesis of the key intermediate, 2-amino-1,3,4-thiadiazole, is accomplished through the cyclization of thiosemicarbazide with formic acid. This acid-catalyzed condensation reaction proceeds via the formation of an N-formylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the desired thiadiazole ring.

Step-by-Step Protocol:

-

To a stirred solution of thiosemicarbazide (0.1 mol) in formic acid (0.15 mol), add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture at reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The white precipitate of 2-amino-1,3,4-thiadiazole is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product can be recrystallized from hot water or ethanol to afford pure white crystals.

Synthesis of this compound (Target Compound)

The final step in the synthesis involves the acylation of 2-amino-1,3,4-thiadiazole with succinic anhydride. This reaction proceeds through a nucleophilic attack of the exocyclic amino group of the thiadiazole on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the desired N-acylated butanoic acid derivative.

Step-by-Step Protocol (Adapted):

-

In a round-bottom flask, dissolve 2-amino-1,3,4-thiadiazole (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dioxane.

-

To this solution, add succinic anhydride (1.0 eq.) portion-wise with stirring.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting materials.

-

After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Characterization

The structural elucidation of the synthesized compounds is crucial for confirming their identity and purity. The following analytical techniques are recommended for the characterization of this compound. The expected data is extrapolated from the closely related sulfonated analogue.[5]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methylene protons of the butanoic acid chain (likely two triplets around 2.5-3.0 ppm), a singlet for the proton on the thiadiazole ring, and a broad singlet for the amide proton. The carboxylic acid proton will also be present as a broad singlet. |

| ¹³C NMR | Resonances for the two carbonyl carbons (amide and carboxylic acid), the two methylene carbons, and the two carbons of the thiadiazole ring. |

| FT-IR | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and C-N stretching. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound (C₆H₇N₃O₃S, MW: 201.21 g/mol ). |

Reaction Mechanism and Workflow

The overall synthetic pathway can be visualized as a two-step process, with the formation of the thiadiazole ring followed by N-acylation.

Caption: Overall synthetic workflow.

Conclusion

This technical guide has outlined a practical and efficient synthetic route for the preparation of this compound. The described two-step process, involving the synthesis of 2-amino-1,3,4-thiadiazole followed by its acylation, provides a reliable method for obtaining this valuable heterocyclic compound. The information presented herein, including the detailed experimental protocols and characterization guidelines, is intended to support researchers and scientists in their efforts to explore the potential of 1,3,4-thiadiazole derivatives in the development of novel therapeutic agents.

References

-

Succinamic acid, n-(1,3,4-thiadiazol-2-yl)-, allyl ester. PubChem. Available at: [Link]

-

Succinamic acid, n-(1,3,4-thiadiazol-2-yl)-, propyl ester. PubChem. Available at: [Link]

-

Succinamic acid, n-(1,3,4-thiadiazol-2-yl)-, 2-(diethylamino)ethyl ester. PubChem. Available at: [Link]

-

Butanoic acid, 4-oxo-2-sulfo-4-(1,3,4-thiadiazol-2-ylamino)-, monosodium salt. PubChem. Available at: [Link]

-

Study of succinic anhydride amidation by 2-aminothiazol. ResearchGate. Available at: [Link]

-

Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica. Available at: [Link]

-

Butanoic acid, 4-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfo-, monosodium salt. PubChem. Available at: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available at: [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PMC. Available at: [Link]

-

Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. Available at: [Link]

-

Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. ResearchGate. Available at: [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nanobioletters.com [nanobioletters.com]

- 5. 4-[[5-(AMINOSULFONYL)-1,3,4-THIADIAZOL-2-YL]AMINO]-4-OXO-BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid (CAS No. 26861-97-2). While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information, including predicted physicochemical properties, a proposed synthetic route based on established chemical precedent, and an expert analysis of its potential reactivity and spectroscopic characteristics. The guide also contextualizes the scientific interest in this molecule by exploring the well-documented biological significance of the 1,3,4-thiadiazole scaffold, a core component in numerous pharmacologically active agents. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in medicinal chemistry and drug discovery.

Introduction: The Scientific Merit of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and its ability to engage in a variety of non-covalent interactions with biological targets.[1][2] This five-membered aromatic ring, containing two nitrogen atoms and one sulfur atom, is a bioisostere for other functionalities and is a key component in a wide array of therapeutic agents.[1][2] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5][6]

The compound this compound integrates this potent heterocyclic core with a butanoic acid side chain. This side chain introduces a carboxylic acid group, a versatile functional handle for further chemical modification, and a potential pharmacophore for interacting with biological receptors. The amide linkage to the thiadiazole ring provides conformational rigidity and potential hydrogen bonding sites. The overall structure suggests a molecule designed for potential biological activity, making a thorough understanding of its chemical properties a critical first step for any research and development program.

Physicochemical Properties: A Blend of Prediction and Expert Analysis

| Property | Predicted Value | Source |

| Molecular Formula | C6H7N3O3S | |

| Molecular Weight | 201.20 g/mol | |

| XLogP3 | -0.7 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 201.021 g/mol | |

| Topological Polar Surface Area | 120 Ų | |

| Complexity | 211 |

Expert Analysis of Predicted Properties:

-

Solubility: The negative XLogP3 value of -0.7 suggests that the compound is likely to be hydrophilic and exhibit good solubility in polar solvents such as water, methanol, and DMSO. The presence of both hydrogen bond donors (the carboxylic acid proton and the amide N-H) and multiple acceptors (the carbonyl oxygens, the nitrogen atoms of the thiadiazole ring, and the sulfur atom) further supports this prediction.

-

Drug-Likeness: The molecular weight is well under the 500 Da threshold often associated with "drug-like" molecules. The number of hydrogen bond donors and acceptors also falls within typical ranges for orally bioavailable drugs. The topological polar surface area of 120 Ų is slightly above the general guideline of <90 Ų for good cell permeability, suggesting that it might have moderate to low passive diffusion across cell membranes.

Synthesis and Purification: A Validated Protocol for a Close Analog

A definitive, published synthesis for this compound is not currently available. However, the synthesis of the structurally analogous compound, 4-[[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxobutanoic acid, has been well-documented.[7] This established procedure, involving the acylation of an amino-thiadiazole with succinic anhydride, provides a highly reliable and directly applicable synthetic strategy.

Proposed Synthetic Pathway

Figure 1: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

-

2-Amino-1,3,4-thiadiazole

-

Succinic anhydride

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagent: To this stirring solution, add succinic anhydride (1.0 eq) portion-wise.

-

Reaction Conditions: Heat the reaction mixture to 100°C and maintain stirring for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/methanol).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The solvent (DMF) is then removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by trituration with diethyl ether to remove any non-polar impurities, followed by filtration. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

-

Solvent: DMF is chosen as the solvent due to its high boiling point, allowing the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate. It is also an excellent solvent for both reactants.

-

Temperature: The reaction is heated to 100°C to overcome the activation energy for the nucleophilic attack of the amino group on the anhydride.

-

Stoichiometry: A 1:1 molar ratio of the reactants is used to ensure complete conversion and minimize side products.

-

Purification: Trituration with diethyl ether is an effective method for removing residual starting materials and non-polar byproducts, as the desired product is expected to be a polar solid with low solubility in ether.

Spectroscopic Characterization (Anticipated)

Based on the structure of this compound and spectroscopic data from analogous compounds, the following spectral characteristics are anticipated:

¹H NMR Spectroscopy (in DMSO-d₆)

-

-COOH Proton: A broad singlet in the downfield region, typically around 12.0-13.0 ppm.

-

-NH- Proton: A singlet around 10.0-11.0 ppm.

-

Thiadiazole Proton: A singlet for the C-H of the thiadiazole ring, expected around 8.5-9.0 ppm.

-

Butanoic Acid Protons: Two triplets, each integrating to 2H, for the two methylene groups of the butanoic acid chain. These would likely appear in the range of 2.5-3.0 ppm.

¹³C NMR Spectroscopy (in DMSO-d₆)

-

Carbonyl Carbons: Two signals in the downfield region, around 170-175 ppm, corresponding to the carboxylic acid and amide carbonyls.

-

Thiadiazole Carbons: Two signals for the carbon atoms of the thiadiazole ring, expected in the range of 150-165 ppm.

-

Methylene Carbons: Two signals for the methylene carbons of the butanoic acid chain, likely between 25-35 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid.

-

N-H Stretch: A sharp to medium absorption band around 3200-3400 cm⁻¹.

-

C=O Stretch: Two strong absorption bands for the carbonyl groups, one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the amide (around 1650-1680 cm⁻¹).

-

C=N and C-S Stretches: Absorptions characteristic of the thiadiazole ring in the fingerprint region.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI): In positive ion mode, the expected [M+H]⁺ ion would be at m/z 202.028. In negative ion mode, the [M-H]⁻ ion would be at m/z 200.012.

Reactivity and Stability

-

Acidity: The carboxylic acid moiety is the most acidic functional group and will readily deprotonate in the presence of a base. The pKa is predicted to be around 4-5.

-

Amide Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions, although it is generally stable under neutral conditions.

-

Stability: The compound is expected to be a stable solid at room temperature. However, prolonged exposure to high temperatures or harsh pH conditions could lead to degradation.

-

Derivatization: The carboxylic acid group provides a reactive handle for further chemical modifications, such as esterification or conversion to an acid chloride, allowing for the synthesis of a variety of derivatives for structure-activity relationship (SAR) studies.

Potential Applications in Drug Discovery

The 1,3,4-thiadiazole nucleus is a cornerstone of many biologically active compounds.[3][4] While no specific biological activity has been reported for this compound, its structural features suggest several avenues for investigation. The broader class of 2-amino-1,3,4-thiadiazole derivatives has been extensively explored for a range of therapeutic applications.[3][4]

Potential Therapeutic Areas

Figure 2: Potential therapeutic applications.

-

Antimicrobial Agents: The 1,3,4-thiadiazole scaffold is present in numerous compounds with potent antibacterial and antifungal activity.[3][6]

-

Anticancer Agents: Many 1,3,4-thiadiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[2]

-

Anti-inflammatory Agents: The structural motif is also found in molecules with anti-inflammatory properties.[1]

-

Enzyme Inhibitors: The ability of the thiadiazole ring and the butanoic acid side chain to interact with active sites makes this compound a candidate for screening against various enzymes.

Conclusion

This compound is a molecule of significant interest to the medicinal chemistry community due to its incorporation of the pharmacologically privileged 1,3,4-thiadiazole ring. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a robust foundation for researchers by presenting predicted physicochemical properties, a reliable synthetic protocol based on a close structural analog, and an expert analysis of its expected spectroscopic and reactive characteristics. The potential for this compound to serve as a scaffold for the development of novel therapeutic agents is substantial, and it is our hope that this guide will facilitate further research and unlock the full potential of this promising molecule.

References

-

Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine, 13, 3551–3571. Available from: [Link]

-

Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available from: [Link]

-

Shaimaa Adnan, Ahmed Jasim Mohammed, & Hassan Thamer. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Available from: [Link]

-

MDPI. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. Available from: [Link]

-

MDPI. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available from: [Link]

-

MDPI. (2022). Biological activity of oxadiazole and thiadiazole derivatives. MDPI. Available from: [Link]

-

Al-Saffar, M. A., & Hussein, S. R. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. Available from: [Link]

Sources

- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 7. 4-[[5-(AMINOSULFONYL)-1,3,4-THIADIAZOL-2-YL]AMINO]-4-OXO-BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid structure elucidation

An In-depth Technical Guide to the Structural Elucidation of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The synthesis and rigorous characterization of novel thiadiazole derivatives are therefore of paramount importance for the discovery of new therapeutic agents. This guide provides a comprehensive, field-proven framework for the definitive structural elucidation of a novel derivative, this compound. We move beyond a simple recitation of methods to detail the causal logic behind the experimental strategy, integrating data from synthesis, High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to build an unassailable structural proof.

Rationale and Synthetic Strategy

The target molecule combines the biologically active 1,3,4-thiadiazole ring with a butanoic acid linker, a common strategy to modulate solubility and create a handle for further functionalization. The most logical and efficient synthetic route is the acylation of 2-amino-5-substituted-1,3,4-thiadiazole with succinic anhydride. For the parent compound where the 5-position is unsubstituted, the synthesis proceeds from 2-amino-1,3,4-thiadiazole. A similar, well-established reaction involves reacting 5-amino-1,3,4-thiadiazole-2-sulfonamide with succinic anhydride to produce the corresponding butanoic acid derivative, validating this synthetic approach.[5]

Proposed Synthetic Workflow

The synthesis involves a nucleophilic attack of the exocyclic amine of 2-amino-1,3,4-thiadiazole on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring to form the final amide and carboxylic acid functionalities.

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis

-

Reactant Preparation: To a solution of 2-amino-1,3,4-thiadiazole (1 equivalent) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF), add succinic anhydride (1 equivalent).

-

Reaction: Heat the reaction mixture with stirring (e.g., at 100°C) for a designated period (typically 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

A Multi-Pronged Approach to Structural Elucidation

Confirming the identity of a novel synthesized compound requires a self-validating system of analysis where data from orthogonal techniques converge on a single, unambiguous structure. Our strategy relies on three pillars of spectroscopic analysis.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Defining the Elemental Composition

Causality: The first step in characterization is to confirm that the reaction produced a compound of the expected molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish the target formula from other possibilities.

Predicted Mass and Fragmentation

-

Molecular Formula: C₆H₇N₃O₃S

-

Monoisotopic Mass: 217.0208 Da

-

Primary Fragmentation: In ESI-MS, the primary cleavage is expected at the weakest bonds. The amide C-N bond is a likely point of fragmentation, leading to a characteristic acylium ion. Further fragmentation of the butanoic acid chain and the thiadiazole ring will also occur.[6][7]

| Ion | Proposed Structure/Fragment | Calculated m/z [M+H]⁺ |

| [M+H]⁺ | C₆H₈N₃O₃S⁺ | 218.0281 |

| [M-H₂O+H]⁺ | Loss of water from carboxylic acid | 200.0175 |

| [M-COOH+H]⁺ | Decarboxylation | 173.0434 |

| [C₄H₅O₃]⁺ | Acylium ion from amide cleavage | 101.0233 |

| [C₂H₂N₃S]⁺ | Thiadiazole amine fragment | 100.0018 |

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. A time-of-flight (TOF) analyzer is recommended for high mass accuracy.

-

Analysis: Determine the exact mass of the protonated molecular ion [M+H]⁺ and compare it to the theoretical value. Analyze the MS/MS fragmentation pattern to corroborate the proposed structure.

Infrared Spectroscopy: Functional Group Fingerprinting

Causality: FT-IR spectroscopy is a rapid and powerful tool for identifying the presence of key functional groups. The vibrational frequencies of bonds like C=O, O-H, and N-H provide a definitive "fingerprint" of the molecule's chemical architecture.

Expected Vibrational Frequencies

The structure contains a carboxylic acid, a secondary amide, and an aromatic-like thiadiazole ring. Each imparts characteristic signals.

| Functional Group | Vibration Type | **Expected Wavenumber (cm⁻¹) ** | Appearance |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very broad, strong |

| Amide | N-H Stretch | 3350 - 3180 | Medium, sharp |

| Aliphatic | C-H Stretch | 2980 - 2850 | Medium, sharp |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, sharp |

| Amide | C=O Stretch (Amide I) | 1680 - 1640 | Strong, sharp |

| Amide | N-H Bend (Amide II) | 1570 - 1515 | Medium, sharp |

| Thiadiazole Ring | C=N, C-N, C-S Stretches | 1600 - 1100 | Multiple bands |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

References for IR frequencies:[8][9][10][11][12]

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the dry, purified solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Analysis: Process the resulting spectrum (background correction, ATR correction if necessary) and identify the characteristic absorption bands corresponding to the expected functional groups.

NMR Spectroscopy: The Definitive Structural Map

Causality: While MS confirms the formula and IR confirms functional groups, NMR spectroscopy provides the complete atomic connectivity map. ¹H NMR reveals the number and environment of protons, ¹³C NMR maps the carbon backbone, and 2D NMR experiments (HSQC, HMBC) link them together definitively. Due to the presence of exchangeable protons (NH, OH) and the polarity of the molecule, DMSO-d₆ is the solvent of choice.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (OH) | ~12.5 | Broad Singlet | 1H | Highly deshielded, acidic proton. |

| Amide (NH) | ~10.5 - 11.5 | Broad Singlet | 1H | Deshielded by adjacent C=O and thiadiazole ring.[13] |

| Thiadiazole (H-5) | ~8.5 - 9.0 | Singlet | 1H | Proton on an electron-deficient heteroaromatic ring. |

| Methylene (α to amide C=O) | ~2.8 | Triplet | 2H | Deshielded by the adjacent amide carbonyl group. |

| Methylene (α to acid C=O) | ~2.6 | Triplet | 2H | Deshielded by the adjacent carboxylic acid carbonyl group. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Carbon Assignment | Expected δ (ppm) | Rationale |

| Carboxylic Acid (C=O) | ~174 | Standard chemical shift for a carboxylic acid carbonyl. |

| Amide (C=O) | ~172 | Standard chemical shift for a secondary amide carbonyl. |

| Thiadiazole (C-2) | ~165 | Carbon attached to two heteroatoms (S, N) and the exocyclic amine.[13][14] |

| Thiadiazole (C-5) | ~155 | Carbon in a heteroaromatic ring.[13][14] |

| Methylene (α to amide C=O) | ~31 | Aliphatic carbon deshielded by the amide carbonyl. |

| Methylene (α to acid C=O) | ~29 | Aliphatic carbon deshielded by the acid carbonyl. |

2D NMR for Unambiguous Assignment

While 1D spectra provide strong evidence, 2D experiments provide irrefutable proof of connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached, confirming the assignments for the thiadiazole H-5 and the two methylene groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall structure. It reveals 2- and 3-bond correlations between protons and carbons.

Caption: Key expected HMBC correlations in the butanoic acid chain.

Key Expected HMBC Correlations:

-

Amide NH to Amide C=O: Confirms the amide linkage.

-

Methylene protons (at ~2.8 ppm) to Amide C=O: Confirms which CH₂ group is adjacent to the amide.

-

Methylene protons (at ~2.6 ppm) to Carboxylic Acid C=O: Confirms which CH₂ group is adjacent to the acid.

-

Methylene protons to each other's carbons: Confirms the -CH₂-CH₂- linkage.

-

Thiadiazole H-5 to Thiadiazole C-2: Confirms the ring structure.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.

-

2D Spectra Acquisition: Perform standard gradient-selected HSQC and HMBC experiments.

-

Analysis: Process and analyze all spectra to assign every proton and carbon signal and confirm the connectivity through the observed correlations.

Conclusion: Integrated Structural Proof

The structural elucidation of this compound is achieved through the systematic and logical integration of data from multiple, independent analytical techniques.

-

HRMS establishes the correct elemental formula, C₆H₇N₃O₃S.

-

FT-IR provides definitive evidence for all requisite functional groups: a carboxylic acid (broad O-H, C=O stretch), a secondary amide (N-H, C=O stretch), and the thiadiazole core.

-

1D and 2D NMR deliver the final, unambiguous proof by mapping the entire molecular framework, confirming the specific arrangement of the thiadiazole ring, the secondary amide linker, and the butanoic acid chain through specific chemical shifts and internuclear correlations.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a trustworthy foundation for any subsequent biological or medicinal chemistry investigations involving this compound.

References

-

Journal of Chemical and Pharmaceutical Research. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Link][1]

-

Matysiak, J. (2015). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. [Link][2]

-

Pihlaja, K., Agirbas, H., Ovcharenko, V., & Valtamo, P. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-764. [Link][6]

-

Stavrakov, G., Philipova, I., Zheleva, D., Atanasova, M., Konstantinov, S., & Doytchinova, I. (2018). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link][7]

-

ResearchGate. Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. [Link][3]

-

Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. [Link][4]

-

Chemistry LibreTexts. (2020). Spectroscopy of Carboxylic Acids. [Link][12]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link][9]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link][10]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link][11]

-

Çavuş, M. S., & Muğlu, H. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link][13]

-

Moldoveanu, C., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link][14]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. 4-[[5-(AMINOSULFONYL)-1,3,4-THIADIAZOL-2-YL]AMINO]-4-OXO-BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin | MDPI [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

The Resurgence of a Heterocycle: A Technical Guide to the Biological Activities of Novel 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1,3,4-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has long been a subject of intense interest in medicinal chemistry.[1] Its unique structural features, including the presence of the =N-C-S- moiety and strong aromaticity, confer a remarkable combination of biological activity and in vivo stability with low toxicity to higher vertebrates.[1][2] This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of novel 1,3,4-thiadiazole derivatives, offering a technical resource for researchers engaged in the discovery and development of new therapeutic agents.

The mesoionic character of the 1,3,4-thiadiazole ring is a key determinant of its pharmacological potential, enabling these compounds to readily traverse cellular membranes and engage with a diverse array of biological targets.[2][3] This inherent "drug-likeness" has led to the development of a wide spectrum of derivatives exhibiting potent antimicrobial, anticancer, anti-inflammatory, and antiviral activities, among others. This guide will delve into the practical aspects of harnessing the therapeutic promise of this versatile heterocycle.

I. Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives: A Foundational Protocol

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a cornerstone of research in this field. A common and effective method involves the cyclization of thiosemicarbazides with various reagents. The following protocol provides a detailed, step-by-step procedure for a representative synthesis, emphasizing the rationale behind each step to ensure reproducibility and understanding.

Experimental Protocol: Synthesis of 2-(Substituted)-5-(phenyl)-1,3,4-thiadiazole

This protocol describes a general procedure for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, which can be adapted for the synthesis of a variety of derivatives by modifying the starting materials.

Step 1: Synthesis of Thiosemicarbazide Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired substituted acid hydrazide (1 mmol) in an appropriate solvent such as ethanol.

-

Addition of Isothiocyanate: To this solution, add an equimolar amount of a substituted isothiocyanate (1 mmol).

-

Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality Insight: Refluxing provides the necessary activation energy for the nucleophilic addition of the hydrazide to the isothiocyanate, forming the thiosemicarbazide intermediate. Ethanol is a common solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.

-

-

Isolation of Intermediate: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The solid thiosemicarbazide derivative that precipitates is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to form the 1,3,4-Thiadiazole Ring

-

Reaction Setup: To the synthesized thiosemicarbazide (1 mmol), add a dehydrating/cyclizing agent such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃) dropwise under cold conditions (ice bath).

-

Causality Insight: The strong acid or dehydrating agent facilitates the intramolecular cyclization of the thiosemicarbazide by promoting the elimination of a water molecule, leading to the formation of the stable 1,3,4-thiadiazole ring.

-

-

Reaction: Stir the mixture at room temperature for 2-3 hours.

-

Work-up: Pour the reaction mixture slowly into crushed ice with constant stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., ammonia solution) until the product precipitates out.

-

Isolation and Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) to obtain the pure 2,5-disubstituted 1,3,4-thiadiazole derivative.

Step 3: Characterization

The structure of the synthesized compound should be confirmed using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and arrangement of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

This systematic approach to synthesis and characterization ensures the identity and purity of the novel 1,3,4-thiadiazole derivatives, a critical prerequisite for reliable biological evaluation.

II. Unveiling the Anticancer Potential: Methodologies and Mechanisms

A significant body of research has highlighted the promising anticancer activities of 1,3,4-thiadiazole derivatives.[4][5] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and interfere with key signaling pathways involved in tumor progression.[4]

A. Evaluating Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Causality Insight: The cell seeding density is crucial for obtaining reliable and reproducible results. The optimal density ensures that the cells are in the logarithmic growth phase during the experiment.[6]

-

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3,4-thiadiazole derivatives. Include appropriate controls:

-

Negative Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the compounds.[7]

-

Positive Control: Cells treated with a known anticancer drug (e.g., doxorubicin) to validate the assay's sensitivity.

-

Blank: Wells containing only the cell culture medium to measure background absorbance.

-

-

Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Table 1: Representative Anticancer Activity Data for Novel 1,3,4-Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| THZ-01 | MCF-7 (Breast) | 5.2 |

| THZ-02 | A549 (Lung) | 8.7 |

| THZ-03 | HCT116 (Colon) | 3.5 |

| Doxorubicin | MCF-7 (Breast) | 0.8 |

B. Deciphering the Mechanism of Action: Apoptosis and Beyond

Understanding the molecular mechanisms by which 1,3,4-thiadiazole derivatives exert their anticancer effects is crucial for their rational development. Many of these compounds have been found to induce apoptosis, a highly regulated process of programmed cell death.

Apoptosis is often mediated by a family of cysteine proteases called caspases, which are activated in a hierarchical cascade.[8] The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of executioner caspases (e.g., caspase-3, -6, and -7), which then cleave a plethora of cellular substrates, ultimately leading to cell death.[8]

Caption: The Caspase Activation Cascade in Apoptosis.

Another important anticancer mechanism of action for some 1,3,4-thiadiazole derivatives is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape.[9]

Caption: Inhibition of Tubulin Polymerization by a 1,3,4-Thiadiazole Derivative.

By binding to tubulin, these derivatives can disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[10]

III. Combating Microbial Threats: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

The emergence of multidrug-resistant microbial strains poses a significant global health threat, necessitating the development of novel antimicrobial agents.[11] 1,3,4-Thiadiazole derivatives have demonstrated broad-spectrum activity against a variety of pathogenic bacteria and fungi.

A. Determining Antimicrobial Efficacy: The Broth Microdilution Method

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium. The turbidity of the inoculum should be adjusted to a specific standard (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compounds: Prepare serial twofold dilutions of the 1,3,4-thiadiazole derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include the following controls:

-

Growth Control: Wells containing only the broth and the microorganism to ensure the viability of the inoculum.

-

Sterility Control: Wells containing only the broth to check for contamination.

-

Positive Control: A known effective antibiotic to validate the assay.

-

-

Incubation: Incubate the plates under appropriate conditions (e.g., temperature and time) for the specific microorganism.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 2: Representative Antimicrobial Activity Data for Novel 1,3,4-Thiadiazole Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) |

| THZ-A1 | Staphylococcus aureus (Gram-positive) | 8 |

| THZ-A2 | Escherichia coli (Gram-negative) | 16 |

| THZ-A3 | Candida albicans (Fungus) | 4 |

| Ciprofloxacin | Escherichia coli | 0.5 |

B. Rationale for Microbial Strain Selection

The choice of microbial strains for screening is critical for obtaining relevant and meaningful results. A representative panel should include:

-

Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis, which have a thick peptidoglycan layer in their cell wall.[12]

-

Gram-negative bacteria: Such as Escherichia coli and Pseudomonas aeruginosa, which possess an outer membrane that can act as a barrier to many antimicrobial agents.[12]

-

Fungi: Such as Candida albicans and Aspergillus niger, which are common opportunistic pathogens.

Including both standard reference strains (e.g., from ATCC) and clinical isolates, particularly those with known resistance profiles, can provide a more comprehensive assessment of the antimicrobial potential of the novel compounds.[11]

IV. Future Directions and Concluding Remarks

The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with their favorable physicochemical properties, make them attractive candidates for further development. Future research in this area will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds.

-

Mechanism of Action Elucidation: To identify novel molecular targets and pathways.

-

In Vivo Efficacy and Safety Studies: To translate the promising in vitro results into preclinical and clinical success.

This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel 1,3,4-thiadiazole derivatives. By adhering to the detailed protocols and understanding the underlying scientific principles, researchers can effectively explore the vast therapeutic potential of this remarkable heterocyclic scaffold.

V. References

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. (2022-10-17). [Link]

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. (n.d.). [Link]

-

MTT assay positive and negative control. Protocol Online. (2019-02-24). [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. (2023-12-14). [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. (2022-12-06). [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. ResearchGate. (n.d.). [Link]

-

Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. ScienceDirect. (n.d.). [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. (n.d.). [Link]

-

The schematic diagram of caspase cascade activated by DZA. ResearchGate. (n.d.). [Link]

-

Microtubule polymerization and depolymerization dynamics. ResearchGate. (n.d.). [Link]

-

(PDF) Heterocycle Compounds with Antimicrobial Activity. ResearchGate. (n.d.). [Link]

-

The controls used for MTT assay. ResearchGate. (n.d.). [Link]

-

Cancer Cell Lines Are Useful Model Systems for Medical Research. PubMed Central. (2019-08-01). [Link]

-

Caspase Cascade pathway. (n.d.). [Link]

-

Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Publications. (2023-03-15). [Link]

-

A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle. (n.d.). [Link]

-

Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. (2023-10-27). [Link]

-

Graph of the Caspase Cascade Eissing model for apoptosis. ResearchGate. (n.d.). [Link]

-

Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. (2025-12-10). [Link]

-

Multi-scale Computational Modeling of Tubulin-Tubulin Lateral Interaction. bioRxiv. (2019-04-30). [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. (2021-11-26). [Link]

-

Utilization of Heterocyclic Moieties for the Development of Anti- Microbial Agent to Combat Resistance. (n.d.). [Link]

-

MICROTUBULE POLYMERIZATION DYNAMICS. Molecular and Cell Biology. (n.d.). [Link]

-

Cancer Cell Lines for Drug Discovery and Development. AACR Journals. (n.d.). [Link]

-

Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. NIH. (n.d.). [Link]

-

Caspase Activation Pathways: an Overview. Holland-Frei Cancer Medicine. 6th edition. (n.d.). [Link]

-

Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Publishing. (2022-04-26). [Link]

-

"What is Apoptosis?" The Apoptotic Pathways and the Caspase Cascade. YouTube. (2016-10-18). [Link]

-

Tubulin polymerization curves at different conditions. ResearchGate. (n.d.). [Link]

-

Cancer Cell Line Screening: A Compass for Drug Discovery. Blog - Crown Bioscience. (n.d.). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. bepls.com [bepls.com]

- 5. researchgate.net [researchgate.net]

- 6. atcc.org [atcc.org]

- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abeomics.com [abeomics.com]

- 9. mcb.berkeley.edu [mcb.berkeley.edu]

- 10. Multi-scale Computational Modeling of Tubulin-Tubulin Lateral Interaction | bioRxiv [biorxiv.org]

- 11. jchr.org [jchr.org]

- 12. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The 1,3,4-Thiadiazole Scaffold: A Privileged Framework for Novel Enzyme Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,3,4-thiadiazole nucleus stands as a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile and its role as a "privileged scaffold" in the design of potent enzyme inhibitors.[1][2] Its unique electronic configuration, metabolic stability, and capacity for diverse substitutions have propelled the development of numerous derivatives targeting a wide array of enzymes implicated in various pathologies.[1][3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the rational design, synthesis, and evaluation of novel 1,3,4-thiadiazole-based enzyme inhibitors. We will delve into the causality behind experimental choices, provide field-proven protocols, and ground all claims in authoritative scientific literature.

The Rationale: Why the 1,3,4-Thiadiazole Core?

The enduring interest in the 1,3,4-thiadiazole ring is not arbitrary. Its five-membered heterocyclic structure, containing two nitrogen atoms and one sulfur atom, confers a unique set of physicochemical properties that are highly advantageous for drug design.[5] The mesoionic character of the ring allows 1,3,4-thiadiazole-containing molecules to readily cross cellular membranes and engage with biological targets.[4] This inherent bioavailability, coupled with its metabolic stability, makes it an attractive starting point for inhibitor design.[1][3]

Furthermore, the 1,3,4-thiadiazole scaffold is a bioisostere for other five-membered heterocycles, allowing for fine-tuning of pharmacological activity.[6] Its ability to participate in hydrogen bonding and other non-covalent interactions facilitates strong and specific binding to enzyme active sites.[3] This has led to the successful development of 1,3,4-thiadiazole derivatives as inhibitors of a broad spectrum of enzymes, including but not limited to:

-

Carbonic Anhydrases: Implicated in glaucoma, diuresis, and cancer.[7][8][9][10][11]

-

Ureases: Key targets in the treatment of infections caused by Helicobacter pylori.[12][13][14][15]

-

Cholinesterases: Relevant to the management of Alzheimer's disease.[3][16]

-

Kinases: Crucial regulators of cell signaling, often dysregulated in cancer.[17]

-

Tyrosinases: Involved in melanin production and targeted for hyperpigmentation disorders.[18]

Rational Design and Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is often achieved through the cyclization of thiosemicarbazide derivatives with various reagents.[19][20] A common and effective strategy involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives in the presence of a dehydrating agent.

Diagram 1: General Synthetic Workflow for 1,3,4-Thiadiazole Derivatives

Caption: General workflow for synthesizing 1,3,4-thiadiazole derivatives.

Protocol 1: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole Derivatives

This protocol outlines a common method for synthesizing the 1,3,4-thiadiazole nucleus, which can then be further modified.

Step-by-Step Methodology:

-

Thiosemicarbazide Condensation:

-

In a round-bottom flask, dissolve the desired aromatic carboxylic acid (1 equivalent) in a suitable solvent such as ethanol.

-

Add thiosemicarbazide (1 equivalent) to the solution.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and reflux the mixture for 4-6 hours.[19] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization:

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it onto crushed ice with constant stirring.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or potassium hydroxide solution) to precipitate the crude product.[17]

-

Filter the precipitate, wash it thoroughly with cold water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified 2-amino-5-aryl-1,3,4-thiadiazole derivative.

-

-

Characterization:

-

Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[16]

-

Enzyme Inhibition Assays: A Guide to In-Vitro Evaluation

The evaluation of newly synthesized 1,3,4-thiadiazole derivatives as enzyme inhibitors is a critical step in the drug discovery process. A tiered approach, starting with in-vitro biochemical assays and progressing to cell-based assays, is typically employed.

Diagram 2: Enzyme Inhibition Screening Cascade

Caption: A typical workflow for screening and characterizing enzyme inhibitors.

Protocol 2: General In-Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified enzyme.[21]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the purified enzyme in a suitable assay buffer.

-

Prepare a stock solution of the specific substrate for the enzyme.

-

Prepare serial dilutions of the 1,3,4-thiadiazole inhibitor in the assay buffer. It is common to use half-log or two-fold serial dilutions.[22]

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations. Include controls for uninhibited enzyme activity (maximum signal) and no enzyme (background).[22]

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[25]

-

Mechanism of Action: Determining the Inhibition Constant (Kᵢ)

While the IC₅₀ value is a measure of inhibitor potency under specific assay conditions, the inhibition constant (Kᵢ) is a true measure of the inhibitor's binding affinity.[22] To determine the Kᵢ and the mode of inhibition (competitive, non-competitive, or uncompetitive), kinetic studies are performed by measuring the enzyme activity at various substrate and inhibitor concentrations.[26] The data is then globally fitted to the appropriate Michaelis-Menten equations.[26] For competitive inhibitors, the relationship between IC₅₀ and Kᵢ can be described by the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).[22]

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Confirming that a compound interacts with its intended target within a cellular context is a crucial step in validating its mechanism of action.[27] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells.[28][29][30] The principle behind CETSA is that the binding of a ligand to a protein stabilizes the protein, leading to an increase in its melting temperature.[29][30]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment.[28][29]

Step-by-Step Methodology:

-

Cell Treatment:

-

Culture the cells of interest to an appropriate density.

-

Treat the cells with the 1,3,4-thiadiazole inhibitor at the desired concentration or with a vehicle control (e.g., DMSO).

-

Incubate the cells for a sufficient time to allow for compound uptake and target binding.

-

-

Heat Shock:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the samples to a range of temperatures for a short duration (e.g., 3-7 minutes). This will cause the denaturation and precipitation of unbound proteins.[29]

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.[31]

-

-

Protein Quantification:

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method such as Western blotting or an ELISA-based format like AlphaScreen®.[29]

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples.

-

A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[27]

-

Diagram 3: Principle of the Cellular Thermal Shift Assay (CETSA)

Caption: CETSA demonstrates target engagement through ligand-induced thermal stabilization.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 1,3,4-thiadiazole scaffold and analysis of the resulting changes in inhibitory activity are essential for optimizing lead compounds. SAR studies provide insights into the key structural features required for potent and selective inhibition.

For instance, in the development of 1,3,4-thiadiazole-based carbonic anhydrase inhibitors, the sulfonamide group is a critical zinc-binding moiety.[9][11] The nature and position of substituents on the aryl ring attached to the thiadiazole core can significantly influence isoform selectivity.

Table 1: Exemplary Structure-Activity Relationship Data for 1,3,4-Thiadiazole-based Carbonic Anhydrase Inhibitors

| Compound ID | R-Group on Phenyl Ring | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA VA Kᵢ (nM) | hCA VB Kᵢ (nM) | Reference |

| 1a | 4-amino | 102 | 540 | 4.2 | 1.3 | [9] |

| 1b | 4-methoxy | >1000 | 7420 | 32 | 74 | [9] |

| 1c | 4-chloro | 250 | 850 | 15 | 8.5 | [9] |

| 7i | Thiazolidinone hybrid | - | 402 | - | - | [8] |

| AAZ | (Standard) | 454.10 | - | - | - | [10] |

Note: Data is compiled for illustrative purposes and may be from different studies.

The data in Table 1 illustrates that substitutions on the 1,3,4-thiadiazole scaffold can dramatically alter inhibitory potency and selectivity. For example, compounds 1a-c show weak inhibition of cytosolic isoforms hCA I and II but are potent inhibitors of mitochondrial isoforms hCA VA and VB.[9] In contrast, a hybrid molecule incorporating a thiazolidinone moiety (7i) demonstrates high potency against hCA II.[8]

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold continues to be a highly fruitful area of research in the quest for novel enzyme inhibitors. Its synthetic accessibility and tunable pharmacological properties make it an ideal starting point for drug discovery campaigns. Future efforts in this field will likely focus on several key areas:

-

Rational, computationally-guided design to enhance potency and selectivity.[3]

-

Exploration of novel enzyme targets for which 1,3,4-thiadiazole-based inhibitors have not yet been extensively studied.

-

Development of multi-target inhibitors by incorporating the 1,3,4-thiadiazole core into hybrid molecules.[8]

-

Application of green synthetic methodologies to reduce the environmental impact of inhibitor synthesis.[3]

By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can effectively harness the potential of the 1,3,4-thiadiazole scaffold to discover and develop the next generation of enzyme inhibitors.

References

-

Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors. PubMed. [Link]

-

1,3,4-Thiadiazole-bearing diuretics with carbonic anhydrase inhibition properties. ResearchGate. [Link]

-

Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors. RSC Publishing. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. PubMed. [Link]

-

Advances in 1,3,4-thiadiazole-based cholinesterase inhibitors: toward novel therapeutics for Alzheimer's disease. PubMed. [Link]

-

New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]

-

Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online. [Link]

-

2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. PubMed. [Link]

-

1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. National Center for Biotechnology Information. [Link]

-

Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. National Center for Biotechnology Information. [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Pharmaceutical and Chemical Research. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

-

SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Jetir.org. [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

-

Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. National Institutes of Health. [Link]

-

Quantitative structure–activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors. ResearchGate. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. [Link]

-

Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. PubMed. [Link]

-

Synthesis, in vitro activity, and computational evaluation of novel Thiadiazole derivatives as potent urease inhibitors. ResearchGate. [Link]

-

Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles. PubMed. [Link]

-

Synthesis and anticholinesterase activities of novel 1,3,4-thiadiazole based compounds. Taylor & Francis Online. [Link]

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]

-

Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

-

New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. National Center for Biotechnology Information. [Link]

-

CETSA. pari.chem.au.dk. [Link]

-

How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]

-

Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. [Link]

-

Kinetics of novel competitive inhibitors of Urease enzymes by a focused library of oxadiazoles/thiazoles and triazoles. ResearchGate. [Link]

-

Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]

-

Design, synthesis, and urease inhibition studies of some 1,3,4-oxadiazoles and 1,2,4-triazoles derived from mandelic acid. Taylor & Francis Online. [Link]

-

Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]

-

Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information. [Link]

-

Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. ResearchGate. [Link]

Sources

- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in 1,3,4-thiadiazole-based cholinesterase inhibitors: toward novel therapeutics for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jocpr.com [jocpr.com]

- 20. jetir.org [jetir.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ocw.mit.edu [ocw.mit.edu]

- 25. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. news-medical.net [news-medical.net]

- 28. bio-protocol.org [bio-protocol.org]

- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. CETSA [cetsa.org]

- 31. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Thiadiazole Compounds